molecular formula C10H13N5O3 B6300034 3'-Amino-2',3'-dideoxyinosine;  98% CAS No. 1222689-74-8

3'-Amino-2',3'-dideoxyinosine; 98%

Cat. No. B6300034
CAS RN: 1222689-74-8
M. Wt: 251.24 g/mol
InChI Key: CHWLAIBBKPETPZ-RRKCRQDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-Amino-2',3'-dideoxyinosine (3'-A-2',3'-dDI) is an antiviral nucleoside analog that has been studied extensively in the laboratory and in clinical trials. It is a potent inhibitor of human immunodeficiency virus (HIV) reverse transcriptase (RT) and is currently in use as an antiretroviral drug. 3'-A-2',3'-dDI has been studied extensively for its antiviral activity against HIV and other viruses, as well as its potential for use in gene therapy.

Scientific Research Applications

3'-A-2',3'-dDI has been studied extensively in laboratory and clinical research. It has been used in a variety of studies to investigate the mechanism of action of 3'-Amino-2',3'-dideoxyinosine; 98% reverse transcriptase, the antiviral activity of the compound, and its potential for gene therapy. In addition, 3'-A-2',3'-dDI has been used in studies of the biochemical and physiological effects of the compound on cells and organisms.

Mechanism of Action

3'-A-2',3'-dDI inhibits the replication of 3'-Amino-2',3'-dideoxyinosine; 98% by blocking the action of 3'-Amino-2',3'-dideoxyinosine; 98% reverse transcriptase. The compound binds to the enzyme and prevents it from catalyzing the formation of DNA from the viral RNA template. This prevents the virus from replicating and spreading.
Biochemical and Physiological Effects
3'-A-2',3'-dDI has been studied for its potential biochemical and physiological effects on cells and organisms. The compound has been shown to inhibit the growth of certain cancer cells in laboratory studies. It has also been shown to inhibit the replication of certain viruses in cell cultures. In addition, 3'-A-2',3'-dDI has been shown to inhibit the growth of certain bacteria in laboratory studies.

Advantages and Limitations for Lab Experiments

The use of 3'-A-2',3'-dDI in laboratory experiments has several advantages. The compound is relatively easy to synthesize and is relatively stable in solution. In addition, the compound is relatively non-toxic and has a low potential for inducing side effects. However, the compound is relatively expensive and has a short shelf life.

Future Directions

The potential applications of 3'-A-2',3'-dDI are numerous and varied. The compound could be used to develop new antiviral drugs and gene therapies. In addition, the compound could be used in laboratory studies to investigate the biochemical and physiological effects of the compound on cells and organisms. Furthermore, 3'-A-2',3'-dDI could be used in the development of new cancer therapies. Finally, the compound could be used in the development of new antibiotics and antifungal agents.

Synthesis Methods

3'-A-2',3'-dDI can be synthesized in the laboratory by a variety of methods. One such method is the condensation of 3'-amino-2',3'-dideoxyuridine with ethyl 2-cyano-3-hydroxy-3-methylbutyrate in the presence of sodium hydroxide. This reaction produces a mixture of the desired product and an unwanted byproduct, 2-cyano-3-hydroxy-3-methylbutyrate. The unwanted byproduct can be removed by chromatography, and the desired product can then be purified by recrystallization.

properties

IUPAC Name

9-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O3/c11-5-1-7(18-6(5)2-16)15-4-14-8-9(15)12-3-13-10(8)17/h3-7,16H,1-2,11H2,(H,12,13,17)/t5-,6+,7+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWLAIBBKPETPZ-RRKCRQDMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Amino-2',3'-dideoxyinosine

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